molecular formula C7H6BrF3N2 B15124760 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15124760
M. Wt: 255.03 g/mol
InChI Key: QLFQQSHAAOBALM-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a bromopyridine moiety attached to a trifluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethanamine.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a controlled level, often around room temperature to slightly elevated temperatures.

    Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts for coupling reactions. Reagents such as bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) are also employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and more complex heterocyclic compounds.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromopyridin-2-yl)ethanone: Similar structure but lacks the trifluoroethanamine group.

    1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of the trifluoroethanamine group.

Uniqueness

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

QLFQQSHAAOBALM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(C(F)(F)F)N

Origin of Product

United States

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